1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
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Description
1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
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Biological Activity
1-Acetyl-4-chloro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding its biological activity is crucial for developing new therapeutic agents.
- Molecular Formula : C12H8ClF3N2O
- Molecular Weight : 288.65 g/mol
- CAS Number : 231947-23-2
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, can inhibit cancer cell proliferation. In particular:
- Mechanism : The compound has been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This results in cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Case Study : A study demonstrated that similar pyrazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong anticancer potential .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored:
- Inhibition of Cytokines : Pyrazole derivatives have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
- Comparative Analysis : In a recent study, compounds with similar structures demonstrated significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory properties, some studies have investigated the antimicrobial activity of pyrazole derivatives:
- Activity Against Bacteria : Preliminary studies suggest that certain pyrazole compounds exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria . However, specific data on this compound remains limited.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Enhances lipophilicity and biological activity |
Chlorine Substitution | Modulates reactivity and selectivity |
Acetyl Group | Influences binding affinity |
Research indicates that modifications to the pyrazole ring can significantly alter its pharmacological profile, highlighting the importance of SAR studies in drug development .
Properties
IUPAC Name |
1-[4-chloro-3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7(19)18-11(12(14,15)16)9(13)10(17-18)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZXHXWVTWSXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.